Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Overview

Description

“Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C16H28BNO4 . It is a significant intermediate of 1H-indazole derivatives .

Synthesis Analysis

The compound can be synthesized through substitution reactions . In one study, a similar compound was synthesized in three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis

The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure was ascertained via X-ray diffraction .Chemical Reactions Analysis

The compound can be involved in various chemical reactions. For instance, it can be aromatized at the C5 position through the Suzuki–Miyaura reaction .Physical and Chemical Properties Analysis

The compound has a molecular weight of 309.21 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 348.0±52.0 °C at 760 mmHg, and a flash point of 164.3±30.7 °C . The compound has 5 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .Scientific Research Applications

Synthesis and Characterization

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate serves as a critical intermediate in the synthesis of biologically active compounds and complex molecular structures. For instance, it has been used in the synthesis of crizotinib intermediates through a novel approach that also involves asymmetric hydrogenation techniques, highlighting its role in the efficient preparation of key intermediates for pharmaceutical applications (Qian et al., 2014).

Material Science and Polymer Chemistry

In the realm of material science, this compound contributes to the development of deeply colored polymers with applications in electronics and photonics. Its incorporation into polymers, such as those containing pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units, leads to materials with significant solubility in common organic solvents and potential utility in optoelectronic devices (Welterlich, Charov, & Tieke, 2012).

Photophysical Properties

The compound's derivatives exhibit unique photophysical properties, making them suitable for use as universal fluorophores and sensors in both polymeric and solution studies. For example, investigations into the fluorophore 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene highlighted its high fluorescence quantum yields, regardless of solvent polarity, and its potential as a smart material for sensing applications (Fourati, Maris, Skene, Bazuin, & Prud’homme, 2011).

Electronic and Optical Applications

Research on silicon-containing molecules with bithiophene units, synthesized through reactions involving derivatives of this compound, indicates their potential in developing materials with desirable electronic and optical properties for electronic applications (Naka et al., 2013).

Mechanism of Action

Target of Action

It’s known that this compound is an important intermediate in the synthesis of many biologically active compounds .

Mode of Action

It’s known that the compound plays a crucial role in the synthesis of other biologically active compounds . The compound’s interaction with its targets and the resulting changes are subject to the specific biochemical context in which it is used.

Biochemical Pathways

Given its role as an intermediate in the synthesis of biologically active compounds, it can be inferred that it participates in various biochemical reactions .

Result of Action

Given its role as an intermediate in the synthesis of biologically active compounds, it can be inferred that it contributes to the biological activity of these compounds .

Properties

IUPAC Name |

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO4S/c1-13(2,3)18-12(17)10-8-9-11(21-10)16-19-14(4,5)15(6,7)20-16/h8-9H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVDUVOVGVKJTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

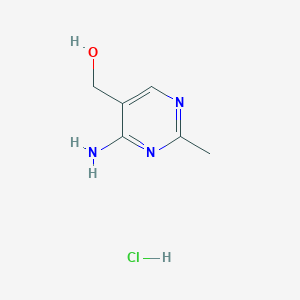

![2-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B3097342.png)

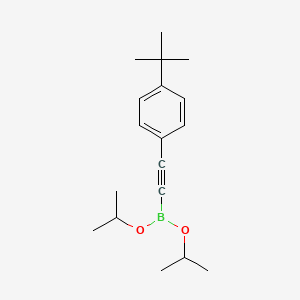

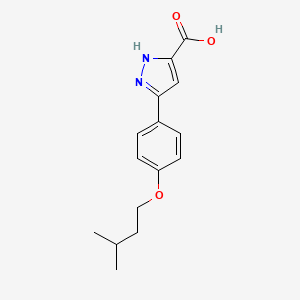

![[(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester](/img/structure/B3097346.png)

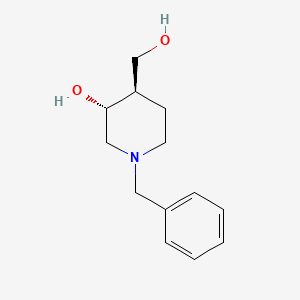

![6-Hydroxy-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester](/img/structure/B3097375.png)

![Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B3097381.png)